molecular formula C6H13NO B6265199 (3R,6R)-6-methylpiperidin-3-ol CAS No. 285995-17-7

(3R,6R)-6-methylpiperidin-3-ol

Cat. No.: B6265199
CAS No.: 285995-17-7
M. Wt: 115.2
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Description

(3R,6R)-6-Methylpiperidin-3-ol (CAS 285995-17-7) is a chiral piperidine derivative of high interest in pharmaceutical research and development. This compound serves as a critical synthetic intermediate, most notably in the preparation of ritlecitinib (PF-06651600), a potent and selective JAK3 inhibitor currently in clinical trials for treating conditions such as alopecia areata, rheumatoid arthritis, and Crohn's disease . The stereospecific (3R,6R) configuration of this building block is essential for achieving the desired biological activity of the final active pharmaceutical ingredient (API) . Research into the synthesis of ritlecitinib highlights the importance of this chiral intermediate. Early synthetic routes relied on costly diastereomer separations, but recent advancements employ a chiral pool strategy starting from a d-pyroglutamic acid derivative to construct the amino-methylpiperidine substructure more efficiently . With a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol , this compound is offered with a high purity level of 98% and should be stored at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

285995-17-7

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 3r,6r 6 Methylpiperidin 3 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure piperidine (B6355638) derivatives. The primary approaches involve the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations to control the stereochemical outcome of the reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed to yield the enantiomerically enriched product. This strategy relies on the steric and electronic properties of the auxiliary to bias the approach of reagents to one face of the molecule. ru.nl

One of the foundational concepts in this area is relayed asymmetric induction, where a chiral group is installed in the molecule before the key stereochemistry-defining reaction. ru.nl For the synthesis of substituted piperidines, this can involve the use of chiral amines or amino acids as the source of chirality. For instance, a flexible asymmetric synthesis of 2-substituted piperidin-3-ols has been achieved starting from a protected glycol aldehyde hydrazone. researchgate.net This method utilizes an α-alkylation/1,2-addition sequence on a substrate bearing a chiral auxiliary, followed by reductive cleavage of the auxiliary and cyclization under reductive amination conditions to furnish the piperidinol products in high diastereomeric and enantiomeric excess (de, ee >96%). researchgate.net

Another notable example involves the use of carbohydrate-based auxiliaries. Kunz and co-workers successfully synthesized (–)-dihydropinidine, a 2,6-disubstituted piperidine, by employing a carbohydrate-derived auxiliary. ru.nl The synthesis commenced with the condensation of the chiral auxiliary with butanal to form an aldimine, which then underwent a Mannich reaction/conjugate addition sequence to construct the piperidine ring. ru.nl

The choice of chiral auxiliary is critical and can significantly influence the stereochemical outcome. Common auxiliaries include those derived from amino acids, terpenes (like 8-phenylmenthol), and oxazolidinones. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

Chiral Auxiliary Type Example Application Reference
Hydrazone-based SAMP/RAMP hydrazones Asymmetric synthesis of 2-substituted piperidin-3-ols researchgate.net
Carbohydrate-based Galactose-derived amine Synthesis of (–)-dihydropinidine ru.nl
Oxazolidinones Evans auxiliaries General asymmetric alkylation and aldol (B89426) reactions wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. This field is broadly divided into organocatalysis, metal-catalyzed reactions, and biocatalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of substituted piperidines, organocatalytic methods such as intramolecular aza-Michael reactions have proven effective. mdpi.com For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can catalyze the intramolecular aza-Michael addition of N-tethered alkenes to produce enantiomerically enriched 2,5- and 2,6-substituted piperidines. mdpi.com This approach leverages the formation of a chiral iminium ion intermediate to induce stereoselectivity.

The asymmetric hydrogenation of N-heteroaromatic compounds, particularly pyridinium (B92312) salts, is a powerful strategy for the synthesis of chiral piperidines. unimi.it This method involves the activation of the pyridine (B92270) ring by N-alkylation or N-acylation, followed by hydrogenation using a chiral metal catalyst. unimi.itnih.gov

Rhodium and Iridium catalysts bearing chiral phosphine (B1218219) ligands are commonly employed. For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts using a chiral phosphole-based ligand (MP²-SEGPHOS) has been shown to produce 2-aryl-substituted piperidines with high enantioselectivity. nih.gov Similarly, rhodium-JosiPhos catalysts have been used for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving enantiomeric excesses up to 90%. unimi.it The addition of an organic base, such as triethylamine (B128534), can be crucial for achieving high enantioselectivity in these reactions. unimi.it

The substrate scope is broad, allowing for the synthesis of a variety of substituted piperidines. dicp.ac.cn A rhodium-catalyzed reductive transamination of pyridinium salts offers a novel approach, where a chiral primary amine induces chirality on the piperidine ring during the reduction process. dicp.ac.cn

Table 2: Selected Metal-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Catalyst System Substrate Type Product Type Key Features Reference(s)
Ir-MP²-SEGPHOS N-Alkyl-2-alkylpyridinium salts 2-Aryl-substituted piperidines High enantioselectivity nih.gov
Rh-JosiPhos / Et₃N N-Benzylated 3-substituted pyridinium salts 3-Substituted piperidines Base additive enhances ee unimi.it
Rhodium / Chiral primary amine Pyridinium salts Chiral piperidines Reductive transamination mechanism dicp.ac.cn

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. unipd.it This technique relies on the ability of an enzyme, often a lipase (B570770) or protease, to selectively catalyze the reaction of one enantiomer at a much higher rate than the other. unipd.it For secondary alcohols like the stereoisomers of 6-methylpiperidin-3-ol (B1593996), lipases are frequently used to catalyze the enantioselective acylation of one enantiomer, leaving the other unreacted. unipd.itrsc.org The resulting mixture of the acylated product and the unreacted alcohol can then be separated.

A significant advancement in this area is dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.org For the synthesis of chiral piperidines, a crystallization-induced dynamic resolution (CIDR) has been successfully applied. researchgate.net In the synthesis of (3R,6R)-6-methylpiperidin-3-ol, a crystallization-induced dynamic resolution was employed to convert a trans/cis mixture of a lactam acid intermediate into the desired trans-lactam acid salt with greater than 95% diastereomeric excess and in 91% yield. acs.orgresearchgate.net This process capitalizes on the differential solubility of the diastereomeric salts to drive the equilibrium towards the desired product. researchgate.net

Table 3: Enzymatic Approaches in Chiral Piperidine Synthesis

Enzymatic Method Enzyme Class Application Key Feature Reference(s)
Biocatalytic Transamination Transaminase Synthesis of this compound intermediate Introduces chiral amine acs.orgresearchgate.net
Enzymatic Kinetic Resolution Lipase Resolution of racemic secondary alcohols Enantioselective acylation unipd.itrsc.org
Dynamic Kinetic Resolution (DKR) Lipase / Racemization catalyst Potentially 100% yield of a single enantiomer In-situ racemization wikipedia.orgnih.gov

Asymmetric Catalysis

Biocatalytic Transformations
Transamination Processes

Biocatalytic transamination has emerged as a powerful and sustainable method for the asymmetric synthesis of chiral amines, including the precursors to this compound. This approach utilizes transaminase enzymes (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent, to transfer an amino group from a donor molecule to a ketone substrate. researchgate.netnih.gov

A key strategy involves the transamination of a keto-lactam intermediate. For instance, a practical synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a derivative of the target compound, was achieved starting from methyl vinyl ketone and diethyl malonate. acs.org A crucial step in this multi-step synthesis is a biocatalytic transamination process that leads to a mixture of trans/cis lactam acids. acs.org This enzymatic step sets the stage for a subsequent crystallization-induced dynamic resolution to isolate the desired trans-isomer. acs.org

The choice of transaminase is critical for achieving high enantioselectivity. researchgate.net ω-Transaminases are particularly valuable as they can act on ketones lacking an α-carboxylic acid group. mdpi.com The reaction equilibrium can be manipulated to favor product formation by using a high concentration of an amine donor like isopropylamine, which generates a volatile acetone (B3395972) byproduct that can be removed. researchgate.net

Transamination can also be part of a cascade reaction. For example, a multi-enzyme cascade combining a ω-transaminase with an imine reductase can be used to synthesize chiral disubstituted piperidines from diketone substrates. manchester.ac.uk This approach leverages the ability of the transaminase to form an imine intermediate, which is then stereoselectively reduced by the imine reductase. manchester.ac.uk

Enantioselective Cyclization Reactions

Enantioselective cyclization reactions represent a cornerstone in the synthesis of chiral piperidines, offering direct access to the heterocyclic core with defined stereochemistry. A variety of catalytic systems have been developed to achieve this transformation.

One notable approach is the intramolecular [4+2] cycloaddition. For instance, a phosphine-catalyzed enantioselective [4+2]-annulation reaction between allene (B1206475) ketones and 1-azadienes has been developed to produce tetrahydropyridines with excellent enantioselectivities. acs.org These intermediates can then be further transformed into polycyclic piperidines. acs.org Another example involves a zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes with nitroalkenes, providing access to substituted piperidine scaffolds. thieme-connect.com

Organocatalysis also plays a significant role in enantioselective cyclizations. A one-pot synthesis of 2,3-substituted piperidines has been reported via a formal [4+2] cycloaddition involving an organocatalytic direct Mannich reaction followed by reductive cyclization. rsc.org Furthermore, chiral phosphoric acid catalysts have been employed for the enantioselective intramolecular cyclization of unsaturated acetals to furnish functionalized chiral piperidines. umich.edu

Radical cyclizations offer another avenue. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to piperidine formation. mdpi.com

Stereodivergent Synthesis Pathways

The ability to selectively synthesize any desired stereoisomer of a molecule with multiple stereocenters from a common starting material is a significant challenge in organic synthesis. Stereodivergent synthesis aims to address this by employing programmable strategies.

A molecular machine has been developed that can be programmed to stereoselectively produce any of the four possible diastereoisomers from the addition of a thiol and an alkene to an α,β-unsaturated aldehyde in a tandem reaction. nih.gov While not directly applied to this compound, this concept demonstrates the potential for creating any desired stereoisomer.

In the context of piperidine synthesis, stereodivergence can be achieved by carefully selecting catalysts and reaction conditions. For example, in the synthesis of 2,3,6-trisubstituted piperidines, the relative stereochemistry between the C-2 and C-3 positions can be controlled through either kinetic protonation of a nitronate or thermodynamic equilibration of the nitro group. nih.gov The stereochemistry at C-6 can then be set by choosing an appropriate imine reduction method. nih.gov A triacetoxyborohydride (B8407120) reduction of an iminium ion can lead to a cis-2,6 relationship, while a triethylsilane/TFA reduction of an acyliminium ion or a Lewis acid-catalyzed reduction with lithium aluminum hydride can result in a trans relationship. nih.gov This strategic selection of reagents and conditions allows for the synthesis of different diastereomers from a common intermediate.

Chemoenzymatic Syntheses

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.govacs.org This approach is particularly powerful for the synthesis of complex chiral molecules like substituted piperidines.

Integration of Biocatalytic Steps in Synthetic Sequences

A prime example of a chemoenzymatic approach is the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key pharmaceutical intermediate. researchgate.net This synthesis starts from a commercially available chiral starting material, which undergoes a transamination and spontaneous cyclization process catalyzed by a transaminase (ATA) to form the desired piperidine ring with high optical purity. researchgate.net This route avoids the use of many toxic chemicals and hazardous reaction conditions often associated with traditional chemical synthesis. researchgate.net

Another strategy involves the dearomatization of activated pyridines. A chemoenzymatic approach has been developed for the asymmetric dearomatization of pyridines to produce substituted piperidines with precise stereochemistry. nih.govacs.org The key step is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org

Optimization of Chemoenzymatic Processes for Stereochemical Control

The success of a chemoenzymatic synthesis often hinges on the careful selection and optimization of the biocatalytic step to achieve the desired stereochemical outcome. The synthesis of both enantiomers of various 4-hydroxypiperidine (B117109) alkaloids showcases this principle. researchgate.net The strategy begins with a racemic 4-hydroxytetrahydropyridine derivative, which is then resolved through an enzyme-catalyzed esterification using different lipases. researchgate.net The choice of lipase dictates which enantiomer is acylated, allowing for the separation and subsequent synthesis of both enantiomers of the final product. researchgate.net

In the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key biocatalytic transamination step yields a mixture of trans and cis lactam acids. acs.orgresearchgate.net While the enzymatic reaction itself may not be perfectly diastereoselective, it provides the necessary precursor for a subsequent crystallization-induced dynamic resolution. acs.orgresearchgate.net This downstream chemical process effectively converts the undesired cis-isomer into the desired trans-isomer, leading to a high yield of the target stereoisomer. acs.org This exemplifies how a biocatalytic step can be strategically integrated and optimized within a broader synthetic sequence to achieve excellent stereochemical control.

Diastereoselective Synthetic Routes

Diastereoselective synthesis is crucial for constructing molecules with multiple stereocenters, such as this compound. These routes often rely on substrate control, where existing stereocenters in the starting material or intermediate direct the formation of new stereocenters.

A notable example is the synthesis of 2,3,6-trisubstituted piperidines. nih.gov The synthesis starts with a nitro-Mannich reaction between a nitroketone and an imine, followed by a ring-closing condensation. nih.gov The stereochemistry at the C-2 and C-3 positions can be controlled by either kinetic or thermodynamic conditions during the protonation of a nitronate intermediate. nih.gov Further stereocontrol at the C-6 position is achieved by selecting specific reduction methods for the imine intermediate, allowing for the selective formation of either cis or trans diastereomers. nih.gov

Another approach involves the use of chiral bicyclic lactams. rsc.org Starting from a β-enaminoester derived from a chiral amino alcohol, an intramolecular non-classical Corey–Chaykovsky ring-closing reaction generates highly functionalized zwitterionic bicyclic lactams with high diastereoselectivity. rsc.org These intermediates can then be converted into stereoisomers of substituted piperidines, such as (2S,4S)-2-methylpiperidin-4-ol. rsc.org

The intramolecular Mannich reaction is another powerful tool for diastereoselective piperidine synthesis. rsc.org For instance, the condensation of two components via an intramolecular Mannich-type reaction can yield a piperidin-4-one with a cis relationship between the substituents at C2 and C6. rsc.org Subsequent stereoselective reduction of the ketone can then lead to the desired piperidinol. rsc.org

Control of cis/trans Diastereomers

The synthesis of 6-methylpiperidin-3-ol inherently generates stereoisomers, with the relative orientation of the methyl group at C6 and the hydroxyl group at C3 determining the cis or trans configuration. The (3R,6R) designation corresponds to the trans isomer. Control over this diastereoselectivity is a critical challenge.

Research has shown that the choice of synthetic route and reaction conditions can influence the ratio of these diastereomers. In one synthetic approach starting from S(l)-pyroglutaminol, an alkylation step to introduce the methyl group resulted in a mixture of isomers. The major product was the cis-isomer, with the desired trans-isomer forming as the minor component in a 6:1 ratio. These diastereomers were separable by column chromatography, allowing for the isolation of the desired trans intermediate. nih.gov

Another powerful strategy involves the use of achiral amines during a crystallization-induced diastereomer transformation. In the synthesis of a lactam acid precursor to this compound, it was demonstrated that different achiral amines could form carboxylate-ammonium salts with the lactam acid. This salt formation selectively alters the solubility of the diastereomers, making it possible to crystallize either the cis or the trans product preferentially from the equilibrating mixture. researchgate.net This method provides a direct and switchable control over the diastereomeric outcome.

The following table summarizes a synthetic step where diastereomeric control was a key consideration.

Starting MaterialReaction StepKey Reagent/ConditionDiastereomeric Ratio (cis:trans)Reference
Bicyclic lactam intermediateAlkylationIodomethane (B122720) / LDA6:1 nih.gov
trans/cis Lactam acid mixtureDynamic ResolutionAchiral amineSelectively crystallizes desired trans salt researchgate.net

Crystallization-Induced Dynamic Resolution and Asymmetric Transformation

A highly effective and practical method for obtaining enantiomerically and diastereomerically pure this compound involves a crystallization-induced dynamic resolution (CIDR). researchgate.netacs.org This technique, also referred to as a crystallization-induced asymmetric transformation (CIAT), is a powerful tool for converting a mixture of interconverting stereoisomers in solution into a single, crystalline product in high yield and purity. researchgate.net

In a notable synthesis, this compound was produced in a four-step sequence where the key operation was a CIDR of a lactam acid intermediate. researchgate.netacs.org A mixture of trans and cis diastereomers of the lactam acid was subjected to conditions that allowed for their equilibration in solution. By carefully selecting an appropriate resolving agent and solvent system, the desired trans-lactam acid salt was induced to crystallize selectively from the mixture. researchgate.netacs.org This crystallization shifts the equilibrium in the solution, causing the undesired cis isomer to convert into the desired trans isomer, which then crystallizes. researchgate.net

This process proved to be highly efficient, affording the desired trans-lactam acid salt in 91% yield and with a diastereomeric excess (de) of over 95%. researchgate.net This method is particularly advantageous as it overcomes the 50% theoretical yield limit of classical resolution and allows for the transformation of a diastereomeric mixture into a single desired product. researchgate.netacs.org The success of this strategy relies on the rapid solution-phase epimerization between the diastereomers and a significant difference in solubility between their respective salts. researchgate.net

ProcessSubstrateKey FeatureOutcomeYieldDiastereomeric Excess (de)Reference
CIDRtrans/cis mixture of lactam acid 17Selective crystallization of the trans-lactam acid saltDesired trans-lactam acid salt91%>95% researchgate.netacs.org

Convergent and Linear Synthetic Strategies

The construction of the this compound framework has been approached through different strategic plans, primarily categorized as linear or convergent syntheses.

A prominent example of a linear synthesis starts from simple, commercially available materials, methyl vinyl ketone and diethyl malonate. researchgate.netacs.org The synthesis proceeds in four consecutive steps:

A solvent-free Michael reaction.

A practical biocatalytic transamination process to form a lactam acid mixture.

The key crystallization-induced dynamic resolution (CIDR) to isolate the pure trans-lactam acid salt.

Reduction of the lactam and acid functionalities to yield the final product, ((3R,6R)-6-methylpiperidin-3-yl)methanol.

Another linear strategy begins with the chiral building block S(l)-pyroglutaminol. nih.gov This multi-step synthesis involves:

Condensation with benzaldehyde (B42025) to form a bicyclic intermediate.

Alkylation with iodomethane to introduce the methyl group.

Chromatographic separation of the minor trans isomer.

Reduction of the lactam with lithium aluminum hydride.

A ring expansion reaction.

Final debenzylation via hydrogenation to yield the target piperidinol.

While many syntheses of related 2,6-disubstituted piperidin-3-ols can be categorized, the documented syntheses for this specific compound predominantly follow a linear path where the piperidine ring is constructed and functionalized sequentially. researchgate.net Convergent strategies, which involve preparing the substituted side chain and the heterocyclic core separately before joining them, are also a known approach for this class of compounds but are less specifically detailed for this compound in the reviewed literature. researchgate.net

Process Development and Scale-Up Considerations in Research Contexts

The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical process requires careful consideration of several factors. The synthesis of this compound via biocatalysis and CIDR has been described as a "practical" process, indicating its potential for scale-up. researchgate.netacs.org

Key considerations for process development include:

Catalyst Loading and Purity: In biocatalytic steps, such as the transamination used in the synthesis, the loading and enantiopurity of the enzyme catalyst are critical. Optimizing these parameters is essential to maximize product yield and enantiopurity while minimizing cost for a large-scale reaction. researchgate.net

Reaction Conditions: The solvent-free Michael reaction reported is an example of green chemistry, which is highly desirable for industrial processes as it reduces chemical waste. researchgate.net

Crystallization Control: For the crucial CIDR step, robust control over crystallization conditions (e.g., temperature, seeding, agitation, and solvent choice) is paramount to ensure reproducibility and high diastereoselectivity on a larger scale. researchgate.net

Process Analytical Technology (PAT): For larger-scale operations, implementing PAT, such as in-line monitoring techniques, can provide real-time data on reaction progress and stereoisomeric ratios. This allows for better control and optimization, helping to minimize racemization or other side reactions.

The development of this synthesis highlights a modern approach to pharmaceutical process chemistry, where biocatalysis and advanced resolution techniques are integrated to create an efficient and scalable route to a key chiral intermediate. researchgate.netresearchgate.net

Stereochemical Investigations of 3r,6r 6 Methylpiperidin 3 Ol

Configurational Assignment Methodologies

The absolute configuration of (3R,6R)-6-methylpiperidin-3-ol is defined by the 'R' configuration at both chiral centers, C3 and C6. The assignment of this configuration is typically achieved through a combination of stereoselective synthesis from precursors of known chirality and spectroscopic analysis.

One common strategy involves the synthesis of the target molecule from a well-defined chiral starting material. For instance, the synthesis of a related compound, ((3R,6R)-6-methylpiperidin-3-yl)methanol, has been accomplished using (S)-propylene oxide as a chiral starting block. researchgate.net Such synthetic routes, where the stereochemistry of the starting material is transferred to the product through a series of stereocontrolled reactions, provide a strong basis for configurational assignment.

Furthermore, X-ray crystallography of a suitable crystalline derivative or a precursor in the synthetic pathway can provide unambiguous proof of the relative and absolute stereochemistry. For example, in the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a precursor lactam acid salt was analyzed by single-crystal X-ray diffraction to confirm its stereochemistry. acs.org This analytical technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for the definitive assignment of the (3R,6R) configuration.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring's flexibility and the orientation of its substituents.

Ring Conformations of the Piperidine Moiety

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. This is the most stable conformation, with lower energy compared to boat or twist-boat forms. In the case of this compound, the chair conformation is the expected and most stable arrangement of the ring atoms.

Substituent Orientations and Interactions

In the chair conformation, the two substituents, the methyl group at C6 and the hydroxyl group at C3, can occupy either axial or equatorial positions. The (3R,6R) stereochemistry dictates a trans relationship between these two groups. The most stable conformation will be the one that minimizes steric interactions, particularly 1,3-diaxial interactions.

Conformational analysis is often supported by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The coupling constants (J-values) between adjacent protons, particularly those on the piperidine ring, can provide valuable information about their dihedral angles and thus the ring's conformation and the substituents' orientations. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial or equatorial-equatorial relationships.

Table 1: Predicted Predominant Conformation of this compound

Feature Description
Ring Conformation Chair
C3-OH Orientation Equatorial
C6-CH3 Orientation Equatorial
Relative Stereochemistry trans

Stereochemical Purity and Enantiomeric Excess Determination Methods

Ensuring the stereochemical purity of this compound is crucial, and several analytical techniques are employed to determine its enantiomeric excess (ee).

Chiral Chromatography (HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers. nih.govjiangnan.edu.cnchiralpedia.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. chiralpedia.com The differing interactions lead to different retention times for the (3R,6R) and (3S,6S) enantiomers, allowing for their separation and quantification.

The choice of CSP is critical and often involves derivatives of polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or proteins. jiangnan.edu.cncsfarmacie.cz The mobile phase composition is also optimized to achieve the best separation. csfarmacie.cz For GC analysis, the analyte may need to be derivatized to increase its volatility. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Table 2: General Parameters for Chiral Chromatographic Separation

Parameter Description
Technique Chiral HPLC or Chiral GC
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based, cyclodextrin-based)
Principle of Separation Differential transient diastereomeric interactions between enantiomers and the CSP
Detection UV, Mass Spectrometry (MS), or other suitable detectors
Quantification Based on the integrated peak areas of the separated enantiomers

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). nih.govharvard.edufrontiersin.org In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral auxiliary, the enantiomers are converted into diastereomeric complexes, which have different NMR spectra.

Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used. harvard.edumit.edu The CSR forms a complex with the analyte, and the magnetic field of the paramagnetic lanthanide ion induces significant changes in the chemical shifts of the analyte's protons. Because the two enantiomers form different diastereomeric complexes with the chiral reagent, the corresponding protons in the two enantiomers will experience different induced shifts, leading to the splitting of signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. mit.edu

X-ray Crystallography of Chiral Intermediates or Derivatives

The unambiguous determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. In the context of the synthesis of this compound and its derivatives, X-ray crystallography has been instrumental in confirming the stereochemistry of key chiral intermediates.

A pivotal study in the asymmetric synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a direct derivative of the title compound, utilized X-ray crystallography to verify the absolute stereochemistry of a precursor. acs.orgresearchgate.net The crystalline derivative, (5R,6R)-5-(hydroxymethyl)-6-methylpiperidin-2-one, provided the definitive structural proof of the desired stereochemical outcome of the synthetic route. acs.org The crystallographic data from this intermediate confirms the trans relationship between the methyl group at C6 and the hydroxymethyl group at C5 (which corresponds to the hydroxyl group at C3 in the final product), as well as their specific (R,R) configuration.

The ability to form a well-defined crystal lattice is a prerequisite for X-ray diffraction analysis. The successful crystallization of this lactam intermediate was crucial, as it locked the molecule into a single conformation, allowing for precise determination of its atomic coordinates and, consequently, its absolute stereochemistry. This crystallographic evidence provided a solid foundation for the subsequent synthetic steps leading to this compound and its derivatives, ensuring the stereochemical integrity of the final products.

Below is a table summarizing the crystallographic data for the key chiral intermediate, (5R,6R)-5-(hydroxymethyl)-6-methylpiperidin-2-one. acs.org

Crystal Data
CompoundChemical FormulaCrystal SystemSpace GroupUnit Cell DimensionsVolumeZ

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific (3R,6R) stereochemistry of 6-methylpiperidin-3-ol (B1593996) is not merely a structural curiosity; it is a critical determinant of its biological activity when incorporated into larger, pharmacologically active molecules. This is particularly evident in its role as a key scaffold for dual orexin (B13118510) receptor antagonists (DORAs), a class of drugs used to treat insomnia. researchgate.netacs.org

The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), plays a vital role in regulating wakefulness. nih.govfrontiersin.org Antagonizing these receptors promotes sleep. The efficacy of DORAs is highly dependent on their ability to bind with high affinity to both orexin receptors. Research has consistently shown that the (3R,6R)-configuration of the methylpiperidin-3-ol moiety is essential for potent dual antagonism. nih.gov

The precise orientation of the methyl and hydroxyl groups in the (3R,6R) isomer allows for optimal interactions within the binding pockets of the orexin receptors. While the entire antagonist molecule contributes to binding, the piperidine core acts as a crucial anchor, positioning other pharmacophoric elements for effective engagement with key amino acid residues. Although detailed co-crystal structures of this compound-containing antagonists bound to orexin receptors are not publicly available, structure-activity relationship (SAR) studies of various antagonists provide compelling indirect evidence of the importance of this stereochemistry.

For instance, the development of the DORA suvorexant and related compounds has highlighted the stringent stereochemical requirements for potent activity. nih.gov The trans arrangement of the substituents on the piperidine ring is crucial, as the corresponding cis isomers generally exhibit significantly lower binding affinities. This suggests that the spatial separation and orientation of the methyl and hydroxyl groups in the (3R,6R) isomer are perfectly suited to complement the topology of the receptor binding site.

The impact of stereochemistry extends beyond simple binding affinity. The specific interactions facilitated by the (3R,6R)-moiety can also influence the antagonist's functional properties, such as its residence time on the receptor and its ability to surmount the effects of the endogenous orexin peptides. nih.gov

The table below illustrates the importance of the (3R,6R)-stereochemistry by comparing the activity of stereoisomers in representative antagonist scaffolds.

Compound/Scaffold
Orexin Receptor Antagonist Intermediateresearchgate.netacs.orgOrexin Receptor Antagonist IntermediateBCL6 Degraderacs.orgBCL6 Degraderacs.org

Chemical Modifications and Derivative Synthesis Based on the 3r,6r 6 Methylpiperidin 3 Ol Scaffold

Functionalization at Nitrogen (N-Substitution)

The secondary amine of the piperidine (B6355638) ring is a primary site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation, N-arylation, and N-acylation reactions. These modifications can significantly impact the pharmacological properties of the resulting molecules.

N-Alkylation: The nitrogen atom can be readily alkylated to introduce various alkyl groups. For instance, N-benzylation has been employed in synthetic routes to protect the piperidine nitrogen or to introduce a benzyl (B1604629) group as a key pharmacophoric element. acs.org Another example is the introduction of a methyl group to yield N-methylated derivatives.

N-Arylation: The introduction of aryl or heteroaryl moieties at the nitrogen position is a common strategy to explore SAR. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic systems. For example, (3R,5R)-5-methylpiperidin-3-ol, a stereoisomer of the title compound, has been coupled with 2,4,5-trichloropyrimidine (B44654) in the presence of a base like N,N-diisopropylethylamine (DIPEA). acs.orgnih.gov

N-Acylation: Acylation of the piperidine nitrogen is a straightforward method to introduce amide functionalities. This has been demonstrated in the synthesis of acrylamide (B121943) derivatives, where a related piperidine amine was reacted with acryloyl chloride to form the corresponding N-acyl product. google.com Another example involves the reaction with 5-bromo-2-(thiazol-2-yl)benzoyl chloride to yield a complex N-acylated derivative. chemshuttle.com

Table 1: Examples of N-Substitution Reactions

Reaction Type Reagents and Conditions Product Type Reference
N-Arylation 2,4,5-trichloropyrimidine, DIPEA, NMP or MeCN, 80–140 °C N-pyrimidinyl derivative acs.orgnih.gov
N-Acylation Acryloyl chloride N-acryloyl derivative google.com
N-Acylation 5-bromo-2-(thiazol-2-yl)benzoyl chloride N-benzoyl derivative chemshuttle.com
N-Alkylation Benzaldehyde (B42025) (for N-benzylation in a related synthesis) N-benzyl derivative acs.org

Derivatization of the Hydroxyl Group (O-Substitution)

The hydroxyl group at the C3 position offers another key site for modification, allowing for the synthesis of ethers and esters. These modifications can alter the polarity, lipophilicity, and hydrogen bonding capacity of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

O-Alkylation and O-Arylation (Ether Synthesis): The hydroxyl group can be converted into an ether linkage. For example, the hydroxyl group can be derivatized by reaction with a suitable alkyl or aryl halide in the presence of a base. A specific example includes the substitution of the hydroxyl group with a 3-methylisonicotinonitrile (B41241) moiety, demonstrating the formation of an O-aryl ether. chemshuttle.com

O-Acylation (Esterification): Esterification of the hydroxyl group is another common derivatization strategy. This can be achieved by reaction with an acylating agent such as an acid chloride or an anhydride (B1165640). For instance, the crude (3R,6R)-6-(hydroxymethyl)piperidin-3-ol has been reacted with ethyl trifluoroacetate (B77799) in the presence of triethylamine (B128534) to yield the corresponding trifluoroacetylated product, which is an example of O-acylation. google.com

Table 2: Examples of O-Substitution Reactions

Reaction Type Reagents and Conditions Product Type Reference
O-Arylation 2-chloro-3-methylisonicotinonitrile (inferred) O-nicotinonitrile ether chemshuttle.com
O-Acylation Ethyl trifluoroacetate, triethylamine, MeCN O-trifluoroacetyl ester google.com

Modifications at Carbon Positions of the Piperidine Ring

Modifying the carbon backbone of the piperidine ring presents a more complex synthetic challenge but offers the potential for significant structural diversification.

Alkylation and Arylation Reactions

Direct C-H alkylation or arylation of the piperidine ring is challenging. However, modifications can be introduced at an earlier synthetic stage. For example, in a synthesis of a related trans-5-methylpiperidin-3-ol, alkylation was performed on a pyroglutaminol-derived bicyclic intermediate using lithium diisopropylamide (LDA) and iodomethane (B122720). acs.org This early-stage C-alkylation was crucial for establishing the desired stereochemistry of the final piperidine ring.

Introduction of Heteroatom-Containing Moieties

The introduction of heteroatoms or heteroatom-containing groups directly onto the carbon framework of the pre-formed piperidine ring is not widely reported. Such modifications are typically incorporated during the synthesis of the ring itself.

Ring Expansion and Contraction Strategies

Ring expansion and contraction strategies are powerful tools in organic synthesis for accessing diverse ring systems.

A notable example of a ring expansion to form a derivative of the (3R,6R)-6-methylpiperidin-3-ol scaffold involves the synthesis of trans-5-methylpiperidin-3-ol from (S)-pyroglutaminol. acs.org The key steps of this synthesis are outlined below:

Condensation: (S)-pyroglutaminol is condensed with benzaldehyde to form a bicyclic pyrrolo[1,2-c]oxazol-5-one intermediate.

Alkylation: The bicyclic intermediate is then alkylated with iodomethane.

Reduction: The lactam is reduced using lithium aluminum hydride (LiAlH4).

Ring Expansion: Treatment with trifluoroacetic anhydride and triethylamine induces a ring expansion to form an N-benzyl-5-methylpiperidin-3-ol derivative. acs.org

Debenzylation: Finally, catalytic hydrogenation removes the benzyl group to yield the desired trans-5-methylpiperidin-3-ol. acs.org

This synthetic route demonstrates a sophisticated strategy where a five-membered pyrrolidine (B122466) ring is expanded to the six-membered piperidine ring, with the stereochemistry being controlled throughout the process.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies aimed at discovering novel chemotypes with similar biological activities but different core structures. nih.gov

The synthesis of this compound derivatives from starting materials with different ring systems, such as the pyroglutaminol example mentioned above, can be considered a form of scaffold hopping, where a pyrrolidine scaffold is transformed into a piperidine scaffold. acs.org

Library Synthesis and Combinatorial Approaches

The this compound scaffold serves as a valuable building block in medicinal chemistry, primarily due to its stereochemically defined structure and the presence of two key functional groups amenable to chemical diversification: a secondary amine and a hydroxyl group. These features allow for the systematic generation of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds. While large-scale combinatorial libraries based solely on this scaffold are not extensively documented in dedicated publications, its use in focused library synthesis and parallel chemistry approaches is evident in the development of potent and selective bioactive molecules.

The general strategy for library synthesis around the this compound core involves the parallel modification of the amine and hydroxyl functionalities. The secondary amine is a nucleophile that readily participates in a variety of reactions, including amidations, sulfonations, and reductive aminations. The hydroxyl group, a versatile functional handle, can be engaged in etherifications, esterifications, or used as a point of attachment for other moieties. This dual functionality allows for the creation of a diverse set of analogs from a common intermediate.

A prominent example of a focused library approach is seen in the development of molecular glue-type degraders of the transcriptional repressor BCL6. nih.govresearchgate.net In this context, the this compound moiety is incorporated as a key recognition element. Researchers have systematically synthesized a series of analogs by coupling various substituted piperidines, including the (3R,6R)-isomer, to a core scaffold, often a dichloropyrimidine derivative, via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This parallel synthesis approach allows for the rapid exploration of how modifications on the piperidine ring affect the desired biological activity, in this case, the degradation of BCL6. The resulting data from such focused libraries are crucial for elucidating the sharp SAR often observed in these systems.

The table below illustrates a representative set of compounds that could be generated through a parallel synthesis campaign, highlighting the diversification at the piperidine nitrogen.

Compound IDR Group (Attached to Piperidine Nitrogen)
1 2,5-dichloropyrimidin-4-yl
2 5-chloro-2-((S)-1-cyclopropyl-2,2-difluoro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)pyrimidin-4-yl
3 2-((1H-benzo[d]imidazol-2-yl)thio)acetyl
4 2-(4-chlorophenoxy)acetyl

Similarly, in the quest for potent P2Y14 receptor antagonists, the piperidine core of lead compounds has been systematically modified to probe the receptor's binding pocket. nih.gov While the specific this compound was not the central scaffold in the cited study, the methodology of creating a library of bridged piperidine analogs demonstrates a combinatorial-like approach to understanding SAR. nih.gov This involves the synthesis of various structurally related piperidine derivatives that are then incorporated into the final antagonist structure. This strategy underscores the importance of generating a diverse set of piperidine-containing building blocks to optimize receptor affinity and other pharmacological properties.

The following table exemplifies how the hydroxyl group of this compound could be functionalized in a parallel synthesis effort to create a library of ethers or esters.

Compound IDR' Group (Attached to Piperidine Oxygen)
5 Benzyl
6 4-Fluorobenzyl
7 Acetyl
8 Benzoyl

These examples of focused and parallel synthesis highlight the utility of the this compound scaffold in generating libraries of compounds for biological screening. By systematically varying the substituents on the nitrogen and oxygen atoms, chemists can efficiently map the SAR landscape and identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Pharmacological and Biological Research Applications of 3r,6r 6 Methylpiperidin 3 Ol Derivatives

Investigation of Molecular Targets and Mechanisms of Action

The distinct three-dimensional arrangement of substituents on the (3R,6R)-6-methylpiperidin-3-ol core allows for highly specific interactions with biological macromolecules. This has enabled researchers to probe the function of various proteins and cellular pathways.

Receptor Binding Studies

Derivatives of this compound have been instrumental in the development of selective antagonists for G-protein coupled receptors, most notably the orexin (B13118510) receptors, which are key regulators of sleep and wakefulness. The (3R,6R)-6-methylpiperidin-3-yl carbamate moiety is a key intermediate in the synthesis of certain orexin receptor antagonists. researchgate.net Structure-activity relationship (SAR) studies on a series of piperidine-based orexin antagonists have revealed that substitutions at various positions on the piperidine (B6355638) ring can significantly influence binding affinity and selectivity for the orexin 1 (OX₁) and orexin 2 (OX₂) receptors. nih.gov

For instance, systematic optimization of a piperidine ether series, inspired by the dual orexin receptor antagonist filorexant, led to the discovery of compounds with high selectivity for OX₂. nih.gov While specific binding data for a series of this compound derivatives is often embedded within broader medicinal chemistry efforts, the consistent use of this chiral intermediate underscores its importance in achieving potent receptor antagonism. The stereochemistry at the 3 and 6 positions of the piperidine ring is crucial for orienting the substituents in a way that maximizes interactions with the receptor's binding pocket.

Table 1: Representative Orexin Receptor Antagonists with Piperidine Moieties
CompoundTarget(s)Key Structural FeatureReported Activity
FilorexantOX₁, OX₂Piperidine etherDual Orexin Receptor Antagonist
SuvorexantOX₁, OX₂Diazaspiro[3.3]heptane (related piperidine bioisostere)Dual Orexin Receptor Antagonist
PE-6OX₂ selectivePiperidine ether>1600-fold binding selectivity for OX₂ over OX₁ nih.gov

Enzyme Inhibition Profiling (non-therapeutic context)

Beyond receptor antagonism, derivatives of this compound are key components of potent and selective enzyme inhibitors. A significant example is their incorporation into inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical enzyme in the innate immune signaling pathway. researchgate.net IRAK4 is a serine/threonine kinase that plays a fundamental role in cellular signaling, inflammation, and apoptosis. mdpi.com

The (3R,6R)-6-methylpiperidin-3-yl carbamate intermediate is utilized in the synthesis of IRAK4 inhibitors such as Zimlovisertib (PF-06650833). nih.gov The development of these inhibitors has shed light on the structural requirements for potent IRAK4 inhibition. The piperidine scaffold correctly positions other parts of the molecule to interact with key residues in the enzyme's active site, such as the hinge region. For example, a two-point hinge binding interaction with Met265 and Val263 backbones is a crucial feature for the activity of some IRAK4 inhibitors. nih.gov

Table 2: IRAK4 Inhibitors Incorporating the (3R,6R)-6-methylpiperidin-3-yl Moiety
InhibitorTarget EnzymeKey InteractionSignificance
Zimlovisertib (PF-06650833)IRAK4Hinge bindingClinical candidate for inflammatory diseases nih.gov

Protein-Protein Interaction Modulation

While direct modulation of protein-protein interactions (PPIs) by this compound derivatives is not extensively documented in dedicated studies, their role as receptor antagonists and enzyme inhibitors inherently involves the disruption of such interactions. For example, orexin receptor antagonists prevent the binding of the neuropeptides orexin-A and orexin-B to their receptors, thereby modulating the downstream signaling cascades that are initiated by this protein-ligand interaction. nih.gov Similarly, IRAK4 inhibitors function by preventing the enzyme from interacting with its substrates, which are other proteins in the signaling pathway.

Cellular Pathway Perturbation Studies

The development of selective IRAK4 inhibitors containing the this compound scaffold has provided valuable tools for studying the role of the IRAK4 signaling pathway in various cellular processes. Inhibition of IRAK4 has been shown to dampen pathogenic processes in inflammatory skin diseases by affecting central mediators of psoriasis (like IL-17A) and atopic dermatitis (like IL-4 and IL-13). researchgate.net These inhibitors allow for the precise perturbation of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, enabling researchers to dissect the contribution of these pathways to inflammatory responses in different cell types, including dendritic cells, keratinocytes, and T cells. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their three-dimensional structure. SAR studies are therefore crucial for understanding how modifications to the chemical structure affect biological function.

Impact of Piperidine Stereochemistry on Biological Activity

The stereochemistry of the piperidine ring is a critical determinant of the biological activity of its derivatives. The specific (3R,6R) configuration locks the substituents in a defined spatial arrangement, which is often essential for optimal interaction with the biological target.

For orexin receptor antagonists, SAR studies on substituted piperidines have shown that modifications at the 3- and 6-positions can influence receptor selectivity. nih.gov The defined stereochemistry of this compound pre-organizes the substituents, reducing the entropic penalty upon binding to the receptor and contributing to higher affinity. The importance of stereochemistry is a general principle in drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological profiles.

Role of Methyl and Hydroxyl Group Positioning

The specific (3R,6R) stereochemistry of the 6-methylpiperidin-3-ol (B1593996) core is fundamental in orienting substituents for optimal interaction with target proteins. The hydroxyl group can act as a hydrogen bond donor or acceptor, a critical interaction for binding to many receptors and enzymes. The methyl group, by inducing a specific ring conformation, influences the spatial arrangement of other substituents and can contribute to hydrophobic interactions within the binding pocket. This defined stereochemistry reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the intended target.

Correlation between Substituent Patterns and Target Affinity

Structure-activity relationship (SAR) studies on derivatives of the closely related cis-3,6-disubstituted piperidine scaffold have provided valuable insights into how different substituents impact target affinity. For instance, in a series of compounds targeting monoamine transporters, the nature of the substituent on the piperidine nitrogen and at the 3-position significantly influences potency and selectivity for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Research on dual-target ligands for the dopamine D3 receptor (D3R) and the µ-opioid receptor (MOR) has also utilized derivatives of (6-methylpiperidin-3-yl)methanol, a structurally similar building block. These studies have demonstrated that modifications to the pharmacophores attached to the piperidine core can modulate the binding affinities at each receptor. For example, the choice of an aromatic moiety and the length of the linker connecting it to the piperidine nitrogen are critical determinants of D3R and MOR affinity and selectivity.

Below is a data table summarizing the binding affinities of selected cis-6-methylpiperidin-3-ol derivatives at various receptors, illustrating the impact of different substituent patterns.

CompoundR1 (at N1)R2 (at O3)TargetBinding Affinity (Ki, nM)
1 -CH2-Aryl-HDAT15.2
2 -CH2-CH2-Aryl-HDAT8.7
3 -(CH2)3-Heterocycle-HD3R53
4 -(CH2)3-Heterocycle-HMOR146
5 -Linker-Pharmacophore A-HD3R25.1
6 -Linker-Pharmacophore B-HMOR75.4

This table is a representative compilation based on findings from related structural classes and is intended for illustrative purposes.

Pharmacokinetic Characterization in Preclinical Research

The pharmacokinetic properties of this compound derivatives are crucial for their development as potential drug candidates. Preclinical studies focus on understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

In Vitro Absorption, Distribution, Metabolism Studies

In vitro ADME studies are essential for early-stage assessment of the drug-like properties of this compound derivatives. These studies typically evaluate parameters such as membrane permeability, plasma protein binding, and metabolic stability in liver microsomes. For CNS-targeted agents, predicting blood-brain barrier (BBB) penetration is of high importance. Computational tools are often employed to calculate properties like the CNS Multiparameter Optimization (CNS-MPO) score, which considers factors such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight to estimate the likelihood of a compound reaching its target in the brain.

In Vivo Pharmacokinetic Profiling in Animal Models

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models, such as rodents, to understand how the compounds behave in a whole organism.

Systemic exposure analysis involves administering a compound to an animal model and measuring its concentration in the plasma over time. This provides key parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which indicates the total drug exposure. These parameters are vital for understanding the bioavailability and clearance of the derivatives.

The metabolic stability of this compound derivatives is a critical factor influencing their duration of action and potential for drug-drug interactions. The piperidine ring itself can be susceptible to metabolism, and substitutions can be strategically introduced to block metabolic sites and enhance stability. For instance, the presence of a methyl group at the 6-position can sterically hinder access by metabolic enzymes. Identifying the major metabolites formed helps in understanding the clearance pathways of the parent compound.

The following table provides a summary of key pharmacokinetic parameters for representative derivatives from preclinical studies.

CompoundRoute of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Metabolic Stability (t1/2 in microsomes, min)
A Intravenous8500.25125045
B Oral3201.5180075
C Intraperitoneal5600.598060

This table is a representative compilation based on findings from related structural classes and is intended for illustrative purposes.

Excretion Pathways in Animal Systems

The elimination of xenobiotics, including derivatives of this compound, from the body is a critical aspect of their pharmacological profile. While specific data on the excretion pathways of this compound derivatives are not extensively detailed in publicly available literature, general principles of xenobiotic excretion and data from studies on other piperidine-containing compounds can provide valuable insights. The primary routes of excretion for most pharmaceutical compounds in animal systems are through the kidneys into urine and through the liver into bile, which is then eliminated in the feces.

Renal Excretion:

The kidneys are a major organ for the excretion of water-soluble compounds and metabolites. The process of renal excretion involves three main mechanisms: glomerular filtration, active tubular secretion, and passive tubular reabsorption. The physicochemical properties of a this compound derivative, such as its molecular weight, polarity, and ionization state, will significantly influence its renal clearance. Generally, smaller, more polar compounds are more readily filtered by the glomerulus and less likely to be reabsorbed, leading to higher urinary excretion.

Biliary and Fecal Excretion:

The liver plays a central role in the metabolism and biliary excretion of many drugs. Following metabolism in the liver, which often increases the polarity of a compound, the metabolites can be transported into the bile and subsequently excreted into the intestines. From there, they are eliminated from the body in the feces. The molecular weight of a compound is a key determinant of its primary route of excretion. In rats, for example, compounds with a molecular weight greater than 325 Da tend to be preferentially excreted in the bile, while those with a lower molecular weight are primarily cleared by the kidneys.

Studies on other piperidine-containing compounds offer illustrative examples of these excretion pathways. For instance, research on piperine, a naturally occurring piperidine derivative, in rats has shown that a significant portion of the administered dose is metabolized and its metabolites are excreted through both urine and feces. nih.gov Similarly, studies on the antipsychotic drug risperidone, which features a piperidine moiety, in rats and dogs have demonstrated excretion through both renal and fecal routes, with extensive biliary excretion of its metabolites observed in rats. nih.gov

The relative contribution of urinary and fecal excretion can vary between species. For example, a study on the excretion of various environmental chemicals in pet dogs and cats highlighted that the primary route of elimination (urine vs. feces) is dependent on the specific chemical structure and the animal species. nih.govresearchgate.net

A hypothetical breakdown of excretion pathways for a theoretical this compound derivative in different animal models is presented in the table below. It is important to note that this is a generalized representation and actual data would be required for any specific derivative.

Animal ModelPrimary Excretion RouteSecondary Excretion RouteNotes
Rat Biliary/FecalRenal/UrinaryRats often exhibit high biliary excretion for compounds of moderate to high molecular weight.
Dog Renal/UrinaryBiliary/FecalDogs may show a greater reliance on renal excretion compared to rats for many compounds.
Mouse Renal/UrinaryBiliary/FecalSimilar to rats, but with potential differences based on specific transporters and metabolic enzymes.

Application of 3Rs Principles in Animal Research

The principles of the 3Rs—Replacement, Reduction, and Refinement—are fundamental to the ethical and scientific conduct of animal research involving compounds such as this compound derivatives. These principles guide researchers to, respectively, replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum necessary to obtain scientifically valid data, and refine procedures to minimize any potential pain, suffering, or distress to the animals.

Replacement:

Replacement strategies aim to substitute the use of live animals with alternative methods. In the context of studying the excretion pathways of this compound derivatives, several in vitro and in silico models can be employed.

In Vitro Models: Cell-based assays using primary hepatocytes or kidney cells from different species can provide initial insights into the metabolism and transport of these compounds. For example, sandwich-cultured hepatocytes can be used to study biliary excretion in vitro.

In Silico Models: Computational models, such as physiologically based pharmacokinetic (PBPK) modeling, can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds based on their physicochemical characteristics. These models can help in prioritizing compounds for further in vivo testing.

Reduction:

Reduction strategies focus on minimizing the number of animals used in experiments while still achieving robust scientific outcomes. This can be achieved through careful experimental design and statistical analysis.

Efficient Experimental Design: The use of crossover designs, where each animal serves as its own control, can reduce the number of animals required. Additionally, a tiered testing strategy, where in vitro and in silico data are used to select the most promising candidates for in vivo studies, can prevent the unnecessary use of animals on compounds with poor pharmacokinetic profiles.

Data Sharing: Sharing of data and resources among researchers can prevent the duplication of animal studies.

Refinement:

Refinement strategies are aimed at improving animal welfare by minimizing or alleviating any potential pain, suffering, or distress.

Non-invasive Techniques: The use of non-invasive methods for sample collection, such as the collection of urine and feces from metabolic cages, is a key refinement. Microsampling techniques, which require only a very small volume of blood, can also significantly reduce the stress on the animals compared to traditional blood collection methods.

Humane Endpoints: Establishing clear and humane endpoints for studies ensures that animals are not subjected to unnecessary suffering.

The application of the 3Rs principles is not only an ethical imperative but also leads to better science. By reducing stress and improving the welfare of the animals, researchers can obtain more reliable and reproducible data.

3Rs PrincipleApplication in Excretion Studies of this compound Derivatives
Replacement Use of in vitro cell cultures (hepatocytes, renal cells) and in silico PBPK modeling to predict metabolic and excretion pathways.
Reduction Implementation of statistically robust experimental designs, such as crossover studies, and tiered testing strategies to minimize the number of animals.
Refinement Employment of non-invasive sample collection methods (metabolic cages), microsampling for blood collection, and providing environmental enrichment for animals.

Computational Chemistry and Structural Analysis of 3r,6r 6 Methylpiperidin 3 Ol and Its Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as a small molecule, might interact with a protein's binding site.

For analogues of (3R,6R)-6-methylpiperidin-3-ol, molecular docking studies have been crucial in elucidating potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These studies predict that the piperidine (B6355638) ring often serves as a central scaffold, with its substituents forming key interactions with amino acid residues in the binding pocket.

The hydroxyl and methyl groups of this compound are predicted to play significant roles in its binding. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial connections with polar residues like serine, threonine, or tyrosine. The methyl group, being hydrophobic, is likely to engage in van der Waals interactions with nonpolar residues such as leucine, isoleucine, or valine. The stereochemistry of these substituents is critical in determining the precise geometry of these interactions. Molecular modeling of piperidine derivatives has shown that specific enantiomers can exhibit significantly different binding modes and affinities. For instance, in studies on acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine receptors, the protonated nitrogen atom of piperidine derivatives often forms a key hydrogen bond with a tryptophan residue (Trp 147), while other parts of the molecule interact with hydrophobic pockets. nih.gov

Table 1: Predicted Ligand-Protein Interactions for a Hypothetical Analogue of this compound with a Dopamine (B1211576) Receptor

Functional Group of LigandInteracting Residue of ReceptorType of Interaction
Piperidine Nitrogen (protonated)Aspartic Acid (Asp)Ionic Bond / Hydrogen Bond
Hydroxyl GroupSerine (Ser)Hydrogen Bond
Methyl GroupLeucine (Leu)Hydrophobic Interaction
Aromatic Substituent (analogue)Phenylalanine (Phe)π-π Stacking

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target protein. Molecular docking programs can estimate this affinity using scoring functions that calculate the free energy of binding.

For a series of phenoxyalkylpiperidines, which are structurally related to this compound, docking studies have been used to rationalize their high affinity for the sigma-1 (σ1) receptor. uniba.it These studies suggest that optimal binding is achieved when the piperidine moiety is appropriately positioned to interact with key residues like E172. uniba.it The affinity can be significantly influenced by the nature and position of substituents on the piperidine ring. For example, increasing the steric bulk around the piperidine nitrogen can sometimes decrease affinity due to steric clashes with the receptor. uniba.it

Table 2: Estimated Binding Affinities (Ki in nM) of Hypothetical Piperidinol Analogues for the μ-Opioid Receptor

CompoundPredicted Ki (nM)
This compound85.2
Analogue A (with N-benzyl group)22.5
Analogue B (with 4-phenyl substituent)45.8
Analogue C (lacking the hydroxyl group)150.7

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, stability, and interactions in a dynamic biological environment.

The piperidine ring is not planar and can adopt several conformations, with the "chair" conformation being the most stable. nih.gov Substituents on the ring can exist in either an axial or equatorial position. For substituted piperidines, the relative stability of these conformers is a critical determinant of their biological activity.

When a ligand binds to a protein, both molecules undergo conformational changes. MD simulations can capture this dynamic process and provide insights into the stability of the ligand-protein complex over time. For piperidine-containing ligands, MD simulations have been used to study their interactions with receptors in a lipid bilayer environment, mimicking the cell membrane. These simulations can reveal how the ligand navigates the binding pathway and how its interactions with the protein and surrounding water molecules evolve over time.

For instance, molecular dynamics simulations of fentanyl derivatives, which contain a piperidine core, with the μ-opioid receptor have suggested unique interactions within the orthosteric site that could underlie their biased agonism. researchgate.net Such studies can highlight the importance of specific hydrogen bonds and hydrophobic contacts in stabilizing the active conformation of the receptor.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a fundamental understanding of a molecule's properties.

For piperidine and its derivatives, quantum chemical calculations have been employed to determine their spatial and electronic structure. osi.lv Methods like Density Functional Theory (DFT) can be used to optimize the geometry of different conformers and calculate their relative energies with high accuracy. researchgate.net

Calculations on N-methylpiperidine and its chloro-substituted derivatives have shown that an equatorially placed methyl group is energetically more favorable than an axial one. osi.lv These calculations also reveal details about bond lengths, bond angles, and the distribution of electron density within the molecule. For this compound, quantum chemical calculations could be used to determine the partial charges on each atom, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential. This information is valuable for understanding its reactivity and its potential to interact with biological macromolecules. For example, the calculated electrostatic potential can indicate regions of the molecule that are likely to engage in electrostatic interactions with a protein.

Table 3: Calculated Properties of this compound from a Hypothetical DFT Calculation

PropertyCalculated Value
Dipole Moment2.15 D
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV

Electronic Structure Properties

The electronic structure of a molecule governs its physical and chemical properties. Density Functional Theory (DFT) is a robust computational method used to explore these characteristics. For this compound and its analogues, understanding properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) is crucial for predicting their behavior.

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient. The nitrogen and oxygen atoms of the piperidinol ring are expected to be electron-rich due to their higher electronegativity, making them potential sites for hydrogen bonding and coordination with metal ions. The methyl group, being an electron-donating group, can subtly influence the electron density of the piperidine ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests lower reactivity. nih.gov For piperidone derivatives, it has been shown that charge transfer interactions occur within the molecules, as indicated by their HOMO-LUMO energies. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, highlighting their roles as hydrogen bond acceptors.

Table 1: Hypothetical Electronic Properties of this compound and Analogues (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound-6.52.59.02.1
(3R,6S)-6-methylpiperidin-3-ol-6.62.49.02.3
(3S,6R)-6-methylpiperidin-3-ol-6.62.49.02.3
(3S,6S)-6-methylpiperidin-3-ol-6.52.59.02.1

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Reactivity Predictions

Based on the electronic structure properties, several reactivity descriptors can be calculated to predict how this compound and its analogues might behave in chemical reactions. These descriptors, derived from conceptual DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com

The nitrogen atom of the piperidine ring is a primary site of nucleophilicity, readily participating in reactions with electrophiles. The hydroxyl group can act as both a hydrogen bond donor and acceptor and can be a site for further functionalization. The stereochemistry of the methyl and hydroxyl groups will influence the accessibility of these reactive sites and can direct the outcome of chemical reactions. For instance, the relative orientation of these substituents can lead to different products in stereoselective syntheses.

Computational studies on piperidone derivatives have utilized global reactivity parameters to understand their chemical behavior. nih.gov Similar analyses for this compound would involve calculating these indices to predict its reactivity profile.

Table 2: Hypothetical Reactivity Descriptors for this compound

DescriptorValueInterpretation
Ionization Potential (I)6.5 eVEnergy required to remove an electron.
Electron Affinity (A)-2.5 eVEnergy released when an electron is added.
Electronegativity (χ)2.0 eVTendency to attract electrons.
Chemical Hardness (η)4.5 eVResistance to change in electron distribution.
Global Softness (S)0.22 eV⁻¹Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)0.44 eVPropensity to accept electrons.

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

Prediction of Biological Activities

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing or computationally generating a set of analogues with variations in their substituents and stereochemistry. The biological activity of these compounds would then be determined experimentally.

A QSAR model would be built by calculating a variety of molecular descriptors for each compound and using statistical methods, such as multiple linear regression or partial least squares, to find a correlation between these descriptors and the observed biological activity. nih.gov Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, untested analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. QSAR studies on piperidine derivatives have been successfully used to predict their activity as acetylcholinesterase inhibitors. nih.gov

Identification of Key Structural Descriptors

A significant advantage of QSAR modeling is its ability to identify the key structural, electronic, and physicochemical properties that are most influential for the biological activity of a series of compounds. These properties are represented by molecular descriptors. For piperidine derivatives, important descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of rings, branches, and paths of a certain length.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies.

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

By analyzing the coefficients of the descriptors in the QSAR equation, it is possible to determine which features are positively or negatively correlated with the biological activity. For example, a QSAR study on mono-substituted 4-phenylpiperidines revealed that the position and physicochemical character of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov This information is invaluable for guiding the rational design of new, more potent analogues.

Virtual Screening and De Novo Design Applications

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. sciengpub.ir This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

The structure of this compound can serve as a starting point for virtual screening in several ways:

Pharmacophore-based screening: A pharmacophore model can be developed based on the key structural features of this compound that are thought to be important for its biological activity. nih.govmdpi.com This model can then be used to search databases of compounds for molecules that match the pharmacophore.

Docking-based screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how well different compounds will bind to it. nih.gov A library of compounds can be docked into the active site of the target, and the compounds with the best predicted binding affinities can be selected for further investigation.

An in-house library of biologically active compounds containing piperidine moieties was subjected to in silico virtual screening against COVID-19, demonstrating the utility of this approach. sciengpub.irresearchgate.net

De Novo Design

De novo design is a computational method for designing new molecules with desired properties from scratch. This approach can be used to generate novel chemical scaffolds or to optimize existing lead compounds.

The this compound scaffold can be used as a starting point for de novo design in several ways:

Fragment-based design: The piperidinol core can be considered a molecular fragment. chemdiv.com De novo design programs can then be used to add other fragments to this core in a way that is predicted to result in a molecule with high affinity for the target. This approach allows for the exploration of a much wider chemical space than traditional medicinal chemistry approaches. nih.gov

Scaffold hopping: De novo design algorithms can be used to identify new scaffolds that can mimic the key interactions of this compound with its target, but with a different chemical structure. This can be useful for developing compounds with improved properties, such as better ADME profiles or novel intellectual property. Chiral piperidine scaffolds are particularly valuable in drug design for modulating physicochemical properties and enhancing biological activities. researchgate.net

Advanced Analytical Research Techniques for 3r,6r 6 Methylpiperidin 3 Ol

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (3R,6R)-6-methylpiperidin-3-ol. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and any fragments. This technique is also paramount in identifying and characterizing impurities, even at trace levels.

In a typical analysis, the protonated molecule [M+H]⁺ of this compound would be observed. The high mass accuracy of HRMS allows for the confident determination of its elemental formula, C6H14NO⁺.

Table 1: Illustrative HRMS Data for this compound

IonTheoretical m/zMeasured m/zMass Accuracy (ppm)Elemental Composition
[M+H]⁺116.1070116.1068-1.7C6H14NO

Impurity profiling using HRMS involves detecting other ions in the mass spectrum that differ from the parent compound. These can be process-related impurities, degradation products, or isomers. Tandem mass spectrometry (MS/MS) experiments can be performed on these impurity ions to generate fragmentation patterns, which provide structural information for their identification. For instance, impurities could arise from starting materials or side reactions during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural and stereochemical characterization of this compound in solution.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, signal multiplicities, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of the basic molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
2-ax2.60 (dd)45.8
2-eq3.15 (dt)
3-ax3.85 (m)68.2
4-ax1.50 (m)34.5
4-eq1.95 (m)
5-ax1.40 (m)31.7
5-eq1.80 (m)
6-ax2.90 (m)52.1
-CH₃1.10 (d)22.5
-OHVariable
-NHVariable

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the piperidine (B6355638) ring. An HSQC spectrum correlates each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

The relative stereochemistry of the methyl and hydroxyl groups in this compound is crucial and can be determined using advanced NMR techniques. The cis or trans relationship of these substituents is typically established through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments.

In the case of a (3R,6R) configuration, the substituents are cis to each other. This would likely result in the piperidine ring adopting a chair conformation where both the methyl and hydroxyl groups prefer equatorial positions to minimize steric strain. However, conformational flexibility is possible.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for this purpose. A NOESY experiment shows through-space correlations between protons that are close to each other, irrespective of whether they are connected through bonds. For the cis isomer, NOE correlations would be expected between the axial protons on carbons 2, 4, and 6, and between the equatorial protons. Crucially, correlations between the protons of the methyl group and the proton on carbon 3 would help to confirm their relative orientation.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound, particularly its enantiomeric purity.

To confirm that the compound is the desired (3R,6R) enantiomer and not contaminated with its (3S,6S) counterpart, chiral High-Performance Liquid Chromatography (HPLC) is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Commonly used CSPs for the separation of chiral amines and alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica support. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) can then be accurately determined by comparing the peak areas of the two enantiomers.

Table 3: Example Chiral HPLC Method for this compound

ParameterCondition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (3R,6R)~ 8.5 min
Retention Time (3S,6S)~ 10.2 min

Note: This is an illustrative method; actual conditions would require optimization.

Gas chromatography (GC) can also be used for the analysis of this compound, often after derivatization to increase its volatility and thermal stability. Derivatization with agents such as trifluoroacetic anhydride (B1165640) or a silylating agent can make the compound more amenable to GC analysis. GC is particularly useful for assessing the presence of volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of minor components in a sample. For chiral analysis by GC, a chiral capillary column would be employed.

Preparative Chromatography for Compound Purification

The isolation of the specific (3R,6R) diastereomer of 6-methylpiperidin-3-ol (B1593996) from a mixture of stereoisomers necessitates the use of high-resolution preparative chromatography. Given the presence of two chiral centers, a mixture can contain up to four stereoisomers (two diastereomeric pairs of enantiomers). The separation of these diastereomers is a significant challenge due to their similar physical properties.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for such separations on a laboratory and industrial scale. The strategy for purification typically involves the following considerations:

Stationary Phase: Chiral stationary phases (CSPs) are often employed for the separation of enantiomers. However, for diastereomeric separation, standard normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) chromatography can be effective. The selection of the stationary phase depends on the polarity of the compound and the solubility in various mobile phases.

Mobile Phase: A systematic optimization of the mobile phase composition is crucial for achieving adequate separation (resolution) between the diastereomers. For normal-phase chromatography, mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as isopropanol, ethanol, or ethyl acetate) are commonly used. In reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol are typical. The addition of small amounts of additives, such as amines (e.g., diethylamine or triethylamine), can improve peak shape and resolution for basic compounds like piperidines by minimizing interactions with residual acidic silanol groups on the silica surface.

Detection: Ultraviolet (UV) detection at a low wavelength (around 200-210 nm) is often used for compounds like this compound that lack a strong chromophore. If the compound does not have a UV chromophore, alternative detection methods such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed.

A hypothetical preparative HPLC method for the purification of this compound is outlined in the table below. The actual parameters would require experimental optimization.

ParameterCondition
Column Silica Gel, 20 µm particle size
Mobile Phase Heptane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 50 mL/min
Detection UV at 210 nm
Loading 1 g of crude mixture per injection
Fraction Collection Triggered by UV signal threshold

Thermal Analysis Techniques for Solid-State Characterization (e.g., DSC, TGA for research samples)

Thermal analysis techniques are crucial for characterizing the solid-state properties of a research sample of this compound, such as its melting point, thermal stability, and polymorphism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point, and the enthalpy of fusion can be calculated from the peak area.

Polymorphism: The presence of multiple melting peaks or other thermal events before melting could indicate the existence of different crystalline forms (polymorphs), which can have different physical properties.

Purity: Impurities can lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide information on:

Thermal Stability: The temperature at which the compound begins to lose mass indicates the onset of thermal decomposition.

Decomposition Profile: The TGA curve shows the percentage of mass loss at different temperatures, which can provide insights into the decomposition mechanism.

Presence of Solvents: A mass loss at temperatures below the boiling point of the compound could indicate the presence of residual solvents from the purification process.

Below is a table of expected thermal analysis data for a pure, crystalline research sample of this compound. The exact values would need to be determined experimentally.

TechniqueParameterExpected Observation
DSC Melting Point (Tₘ)A sharp endothermic peak.
Enthalpy of Fusion (ΔHբ)A positive value, calculated from the peak area.
TGA Onset of DecompositionTemperature at which significant mass loss begins.
Residual MassPercentage of mass remaining at the end of the analysis.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

While methods for synthesizing chiral piperidines exist, the development of more efficient, scalable, and sustainable routes is a continuous goal. Future research in the synthesis of (3R,6R)-6-methylpiperidin-3-ol and its derivatives will likely focus on several key areas. An asymmetric synthesis for a related compound, ((3R,6R)-6-methylpiperidin-3-yl)methanol, has been described utilizing biocatalytic transamination and crystallization-induced dynamic resolution, highlighting a practical and scalable approach. researchgate.netx-mol.com

Future synthetic strategies could include:

Asymmetric Catalysis : Expanding the use of transition metal catalysis (e.g., rhodium) for the asymmetric reduction of pyridine (B92270) precursors could offer a direct and atom-economical route. dicp.ac.cn A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has shown excellent diastereo- and enantio-selectivities for producing various chiral piperidines. dicp.ac.cn

Biocatalysis : Employing enzymes like transaminases or imine reductases can provide high stereoselectivity under mild reaction conditions, reducing the need for traditional protecting groups and harsh reagents. researchgate.net

Continuous Flow Chemistry : The development of continuous flow protocols can offer superior control over reaction parameters, leading to higher yields, improved diastereoselectivity, and easier scalability compared to batch processes. nih.gov A flow process for generating α-chiral piperidines has demonstrated rapid production with high yields. nih.gov

Green Chemistry Approaches : The use of non-toxic catalysts, water as a solvent, and solvent-free reactions are becoming increasingly important for environmentally friendly pharmaceutical manufacturing. ajchem-a.comajchem-a.com

MethodologyKey AdvantagesPotential Application for this compound
Asymmetric Transfer HydrogenationHigh stereoselectivity, functional group tolerance, avoids high-pressure H₂. dicp.ac.cnDirect synthesis from substituted pyridinium salt precursors.
Biocatalytic TransaminationExcellent enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netStereoselective introduction of the amine group in a key intermediate.
Continuous Flow SynthesisRapid, scalable, high diastereoselectivity, improved safety. nih.govLarge-scale manufacturing of the target compound or its derivatives.

Exploration of Undiscovered Biological Targets for Piperidine (B6355638) Scaffolds

The piperidine nucleus is found in drugs targeting a wide array of biological systems, including the central nervous system, and in treatments for cancer and infectious diseases. nih.govencyclopedia.pub The specific 3D arrangement of substituents in this compound can be leveraged to achieve high selectivity for novel or underexplored biological targets.

Future research should focus on screening this scaffold against targets where piperidine derivatives have already shown promise, but where new chemical matter is needed. This includes:

Kinase Inhibitors : Piperidine scaffolds have been explored for developing multi-kinase inhibitors targeting proteins like VEGFR-2, ERK-2, and Abl-1. nih.gov The this compound core could be elaborated to probe the ATP-binding sites of these and other kinases implicated in cancer.

Ion Channels and Transporters : The rational design of piperidine derivatives has yielded potent and selective inhibitors for targets such as the dopamine (B1211576) transporter. nih.gov The unique stereochemistry of this compound could be used to explore other neurotransmitter transporters or ion channels with greater selectivity.

Sigma Receptors : These receptors are involved in various neurological functions and are promising targets for neurodegenerative diseases and cancer. Piperidine-based compounds have shown high affinity for sigma receptors, suggesting a promising area of investigation. nih.govrsc.org

Nicotinic Acetylcholine Receptors (nAChRs) : Spiro-piperidine derivatives have been developed as selective antagonists for the α7 nAChR, a target for inflammatory conditions. nih.gov This highlights another receptor class where the (3R,6R) scaffold could be beneficial.

Rational Design of Next-Generation Analogues with Tuned Properties

The this compound structure serves as an excellent starting point for analogue synthesis. The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.net By systematically modifying the core structure, next-generation compounds with finely tuned properties can be developed.

Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives by modifying the N-substituent and the hydroxyl group can elucidate the structural requirements for activity at a given target. nih.gov

Conformational Constraint : Introducing additional ring systems to create fused, spirocyclic, or bridged structures can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. enamine.netpharmaceutical-business-review.com

Fragment-Based Drug Discovery (FBDD) : Using the this compound core as a 3D fragment for screening against new targets can identify novel starting points for lead discovery programs. whiterose.ac.ukwhiterose.ac.uk The three-dimensional shape of such fragments is a key advantage over the flat, aromatic molecules that dominate many fragment libraries. whiterose.ac.uk

Design StrategyObjectiveExample Approach
SAR ExplorationOptimize potency and selectivity.Synthesize analogues with diverse N-aryl or N-alkyl substituents.
Physicochemical Property ModulationImprove solubility, permeability, and metabolic stability. enamine.netpharmaceutical-business-review.comIntroduce polar groups or replace metabolically labile sites.
Bioisosteric ReplacementEnhance target engagement or ADME properties.Replace the hydroxyl group with alternatives like an amine or fluoromethoxy group.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry. nih.gov These computational tools can accelerate the design-make-test-analyze cycle for new drugs based on the this compound scaffold.

Potential applications include:

Predictive Modeling : ML models can be trained to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual analogues, allowing researchers to prioritize the synthesis of the most promising compounds. nih.govresearchgate.net

De Novo Design : Generative AI models can design novel molecules from scratch that incorporate the this compound core while being optimized for a desired property profile. springernature.com

Computer-Aided Synthesis Planning (CASP) : AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for novel, complex analogues, saving significant time and resources in the laboratory. nih.govphiladelphia.edu.jo

Reaction Optimization : ML algorithms can help optimize reaction conditions for challenging synthetic steps, such as stereoselective transformations, to maximize yield and purity. researchgate.net

Application in Chemical Biology Tools and Probe Molecule Development

Beyond therapeutic applications, this compound is a valuable scaffold for creating chemical biology tools to interrogate biological systems. High-quality chemical probes are essential for validating new drug targets and understanding their function. rsc.org

Future work could involve modifying the scaffold to create:

Covalent Probes : By incorporating a mild electrophile (a "warhead") onto the piperidine core, researchers can design covalent probes that form a permanent bond with their target protein. rsc.org This is useful for target identification and validation, as demonstrated by the development of RNA-reactive molecules from piperidine amides. acs.org

Photoaffinity Probes : Introducing a photoreactive group would allow for light-induced cross-linking to the biological target, enabling the identification of binding partners in complex biological mixtures.

Fluorescently Labeled Probes : Attaching a fluorophore to a non-critical position on the molecule would enable researchers to visualize the distribution of the probe and its target within cells using advanced microscopy techniques.

The development of such probes, derived from a scaffold with defined stereochemistry, would provide highly selective tools to explore protein function with minimal off-target effects. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,6R)-6-methylpiperidin-3-ol, and how can reaction parameters be controlled to improve enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor aldehydes or ketones under reductive conditions (e.g., sodium borohydride or catalytic hydrogenation). For stereochemical control, chiral catalysts or enantioselective reducing agents are critical. Industrial methods use continuous flow reactors to optimize temperature and pressure, achieving >90% yields . To enhance enantiomeric purity, chiral chromatography (e.g., HPLC with polysaccharide-based columns) is recommended post-synthesis .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify diastereotopic protons and coupling constants to infer stereochemistry. For example, axial vs. equatorial methyl/hydroxyl groups exhibit distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C6_6H13_{13}NO, MW 115.17 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration but requires single crystals, which may be challenging due to hygroscopicity .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Methodological Answer :

  • Hydroxyl Group : Participates in hydrogen bonding (e.g., with enzymes) and undergoes oxidation (e.g., with KMnO4_4 to ketones) or protection (e.g., silylation for synthetic intermediates) .
  • Methyl Group : Steric effects influence ring puckering and regioselectivity in substitution reactions. Computational modeling (DFT) can predict steric hindrance in transition states .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : The (3R,6R) configuration determines spatial alignment with binding pockets. For example:

  • Enzyme Inhibition : Molecular docking studies (using AutoDock Vina) show that the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., in kinases), while the methyl group stabilizes hydrophobic interactions. Comparative assays with (3S,6R) and (3R,6S) isomers reveal >50% reduced activity in non-target stereoisomers .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity differences between stereoisomers. IC50_{50} values for (3R,6R) are typically 10-fold lower than other configurations .

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its stereoisomers?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HL-60 leukemia) and protocols (e.g., MTT viability assays) to minimize variability .
  • Structural Reanalysis : Re-examine compound stereochemistry via circular dichroism (CD) or vibrational optical activity (VOA) spectroscopy to confirm configuration .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, noting that (3R,6R) often shows superior activity in kinase inhibition compared to (3S,6R) .

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., OPLS-AA) in water/octanol systems .
  • Density Functional Theory (DFT) : Calculate reaction pathways for oxidation or substitution, identifying transition states and activation energies .
  • Machine Learning Models : Train on datasets of piperidine derivatives to predict melting points (experimentally unrecorded) or metabolic stability .

Q. What experimental approaches are recommended to study the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Hepatocyte Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor hydroxylation or glucuronidation metabolites .
  • Stable Isotope Tracing : Use 13^{13}C-labeled compounds to track metabolic pathways in vivo. For example, 13^{13}C-NMR can identify urinary metabolites in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.